molecular formula C7H4ClF3INO B8465044 4-Chloro-2-iodo-6-(trifluoromethoxy)aniline

4-Chloro-2-iodo-6-(trifluoromethoxy)aniline

Cat. No. B8465044
M. Wt: 337.46 g/mol
InChI Key: MEBHZMMHQWNFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08242116B2

Procedure details

To a stirred solution of 4-chloro-2-(trifluoromethoxy)aniline (1.0 g, 4.7 mmol) in EtOH (50 mL) at 50° C. was added a slurry of iodine (1.2 g, 9.6 mmol) and silver sulfate (2.6 g, 8.4 mmol) in EtOH (30 mL). The reaction mixture was stirred in darkness at 50° C. for 24 h, then cooled to r.t. and filtered through Celite®. The filtrate was concentrated in vacuo. Purification by column chromatography (SiO2, 0-55% ethyl acetate/hexanes) gave the title compound (1.6 g, quantitative) as a pale brown solid. δH (CDCl3) 7.59 (1H, d, J 1.7 Hz), 7.18 (1H, d, J 1.7 Hz), 4.35 (2H, br. s). LCMS (ES+) 337.8 (M+H)+, RT 3.81 minutes (Method 5).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([O:9][C:10]([F:13])([F:12])[F:11])[CH:3]=1.[I:14]I>CCO.S([O-])([O-])(=O)=O.[Ag+2]>[Cl:1][C:2]1[CH:3]=[C:4]([O:9][C:10]([F:11])([F:12])[F:13])[C:5]([NH2:6])=[C:7]([I:14])[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)OC(F)(F)F
Name
Quantity
1.2 g
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
2.6 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in darkness at 50° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t.
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (SiO2, 0-55% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC(=C(N)C(=C1)OC(F)(F)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.